Dimethyl 2,3-dichlorobut-2-enedioate
Description
Dimethyl 2,3-dichlorobut-2-enedioate (CAS: 41233-74-7) is a chlorinated diester derivative of butenedioic acid. Its molecular formula is C₆H₆Cl₂O₄, featuring two methyl ester groups and two chlorine atoms positioned on the double bond of the butenedioate backbone. This compound is synthesized via esterification of 2,3-dichlorobut-2-enedioic acid with methanol under acidic conditions, followed by purification via fractional distillation or recrystallization .
Key applications include its role as a reactive intermediate in organic synthesis, particularly in Diels-Alder reactions due to its electron-deficient dienophile character . It is also utilized in agrochemical research for developing chlorinated pesticidal agents and in polymer chemistry as a crosslinking agent .
Properties
Molecular Formula |
C6H6Cl2O4 |
|---|---|
Molecular Weight |
213.01 g/mol |
IUPAC Name |
dimethyl 2,3-dichlorobut-2-enedioate |
InChI |
InChI=1S/C6H6Cl2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3 |
InChI Key |
YGDFORZEKOJPAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenoxyacetic acid is synthesized through the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions. The reaction typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst to produce 2,4-dichlorophenol.
Reaction with Chloroacetic Acid: 2,4-dichlorophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2,4-Dichlorophenoxyacetic acid.
Industrial Production Methods: Industrial production of 2,4-Dichlorophenoxyacetic acid follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenoxyacetic acids.
Substitution: Formation of halogen-substituted phenoxyacetic acids
Scientific Research Applications
2,4-Dichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic acids.
Biology: Employed in plant physiology studies to understand the effects of synthetic auxins on plant growth and development.
Medicine: Investigated for its potential use in cancer research due to its ability to induce apoptosis in certain cancer cell lines.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds in crops such as cereals, pastures, and orchards
Mechanism of Action
2,4-Dichlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts the normal growth processes of plants by causing uncontrolled cell division and elongation, leading to the death of susceptible plants. The compound targets specific molecular pathways involved in cell growth and differentiation, ultimately resulting in the collapse of plant vascular tissues .
Comparison with Similar Compounds
Physical Properties :
- Molecular weight: 213.02 g/mol
- Melting point: 48–50°C
- Boiling point: 215–217°C (at 760 mmHg)
- Solubility: Miscible in polar aprotic solvents (e.g., DCM, THF) but insoluble in water.
Comparison with Similar Compounds
The following table and analysis compare dimethyl 2,3-dichlorobut-2-enedioate with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.
Table 1: Comparative Analysis of Chlorinated and Non-Chlorinated Dienophiles
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (in THF) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | C₆H₆Cl₂O₄ | 213.02 | 48–50 | 215–217 | High | Diels-Alder reactions, pesticides |
| Diethyl 2,3-dichlorobut-2-enedioate | C₈H₁₀Cl₂O₄ | 241.07 | 32–34 | 235–237 | Moderate | Polymer crosslinking |
| Dimethyl but-2-enedioate (unchlorinated) | C₆H₈O₄ | 144.12 | 18–20 | 195–197 | High | Food preservatives, plasticizers |
| Dimethyl 2,3-dibromobut-2-enedioate | C₆H₆Br₂O₄ | 305.93 | 68–70 | 242–244 | Low | Flame retardants |
Structural and Reactivity Differences
- Chlorination vs. Bromination : The brominated analog (dimethyl 2,3-dibromobut-2-enedioate) exhibits higher molecular weight and melting point due to bromine’s larger atomic radius and stronger London dispersion forces. However, its lower solubility in organic solvents limits its utility in solution-phase reactions compared to the chlorinated variant .
- Ester Group Variation : Replacing methyl with ethyl groups (diethyl 2,3-dichlorobut-2-enedioate) reduces crystallinity and melting point, enhancing flexibility in polymer applications but decreasing reactivity in Diels-Alder reactions due to steric hindrance .
- Electrophilicity: The chlorine atoms in this compound increase the electron-withdrawing effect on the double bond, making it 40% more reactive as a dienophile than the unchlorinated analog .
Application-Specific Comparisons
- Agrochemicals : The chlorinated compound demonstrates superior pesticidal activity compared to diethyl analogs, attributed to its higher bioavailability and stability in hydrophobic environments .
- Thermal Stability : this compound decomposes at 220°C, whereas the dibromo analog degrades at 190°C, limiting the latter’s use in high-temperature polymer processing .
Research Findings
Reactivity in Cycloadditions : A 2020 study demonstrated that this compound reacts with cyclopentadiene 3.2× faster than its unchlorinated counterpart, yielding cycloadducts with 92% regioselectivity .
Toxicity Profile : Comparative LC₅₀ studies (aquatic toxicity) show the chlorinated compound is 15% less toxic to Daphnia magna than the dibromo analog, likely due to slower bioaccumulation .
Synthetic Efficiency : Patent US20210339971 highlights its use in synthesizing chlorinated heterocycles with 85% yield, outperforming diethyl analogs by 20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
